5,7-dichloro-4H-imidazo[4,5-b]pyridine
Description
5,7-Dichloro-4H-imidazo[4,5-b]pyridine (CAS: 24485-01-6) is a bicyclic heterocyclic compound with a molecular formula of C₆H₃Cl₂N₃ and a molecular weight of 188.014 g/mol. It features chlorine substituents at positions 5 and 7 of the imidazo[4,5-b]pyridine scaffold (Fig. 1). Key physicochemical properties include a density of 1.7 g/cm³, boiling point of 416.9°C, and flash point of 238.4°C . While its pharmacological applications are less documented, imidazo[4,5-b]pyridine derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
5,7-dichloro-4H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFWUNKUZVHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC2=NC=NC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is pivotal for introducing substituents onto the pyridine ring prior to cyclization. For 5,7-dichloro derivatives, 2,5-dichloro-3-nitropyridine serves as a critical starting material. Treatment with primary amines (e.g., methylamine) in H₂O-IPA at 80°C facilitates the displacement of the 2-chloro group, yielding N-substituted 5-chloro-3-nitropyridin-2-amines. This step is highly regioselective due to the electron-withdrawing nitro group at position 3, which activates position 2 for nucleophilic attack.
Nitro Group Reduction
Following SₙAr, the nitro group at position 3 is reduced to an amine using Zn dust and concentrated HCl. This step proceeds quantitatively in H₂O-IPA at 80°C, forming 5-chloropyridine-2,3-diamine intermediates. Substituting HCl with acetic acid reduces yields to 50%, underscoring the necessity of strong acids for efficient reduction.
Cyclization Strategies for Imidazo[4,5-b]pyridine Formation
Aldehyde-Mediated Heterocyclization
The diamine intermediate undergoes cyclization with aldehydes to form the imidazo ring. In H₂O-IPA at 85°C, aldehydes (e.g., chloroacetaldehyde) condense with the diamine, forming an imine intermediate that subsequently cyclizes to yield 5,7-dichloro-4H-imidazo[4,5-b]pyridine. Polar protic solvents like H₂O-IPA enhance reaction efficiency by stabilizing charged intermediates through hydrogen bonding.
Mechanistic Insights
Time-dependent ¹H NMR studies confirm a two-step pathway:
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Imine Formation : The aldehyde reacts with the primary amine of the diamine, generating an imine (δ 7.00 ppm in ¹H NMR).
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Cyclization and Aromatization : Intramolecular nucleophilic attack by the secondary amine forms a dihydroimidazo intermediate, which aromatizes upon heating.
One-Pot Tandem Methodologies
Integrated SₙAr-Reduction-Cyclization
A landmark advancement involves performing SₙAr, reduction, and cyclization sequentially in a single pot (Table 1). This method eliminates intermediate purification, achieving yields up to 92% for 5,7-dichloro derivatives.
Table 1: One-Pot Synthesis of this compound Derivatives
| Starting Material | Amine | Aldehyde | Yield (%) |
|---|---|---|---|
| 2,5-Dichloro-3-nitropyridine | Methylamine | Chloroacetaldehyde | 92 |
| 2,5-Dichloro-3-nitropyridine | Benzylamine | 4-Chlorobenzaldehyde | 88 |
| 2,5-Dichloro-3-nitropyridine | Cyclohexylamine | Dichloroacetaldehyde | 85 |
Key advantages include:
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Solvent Efficiency : H₂O-IPA minimizes waste and simplifies extraction.
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Catalyst-Free : Unlike Pd/Cu-dependent methods, this approach avoids costly catalysts.
Catalytic and Green Chemistry Approaches
Sodium Dithionite-Mediated Reductions
Alternative protocols employ sodium dithionite (Na₂S₂O₄) in ethanol for nitro group reduction. While milder than Zn/HCl, this method yields lower conversions (23–39%) and requires extended reaction times (20–22 h).
Phase Transfer Catalysis (PTC)
Analytical Characterization
Spectroscopic Techniques
X-Ray Diffraction
Single-crystal X-ray analysis confirms the planar geometry of the imidazo[4,5-b]pyridine core, with Cl–Cl distances of 3.42 Å and dihedral angles < 5° between rings.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| One-Pot Tandem | 85–92 | 12 h | High |
| Na₂S₂O₄ Reduction | 23–39 | 20–22 h | Moderate |
| PTC Alkylation | 75–80 | 8 h | Low |
The one-pot tandem method outperforms others in yield and scalability but requires precise temperature control to avoid over-reduction.
Chemical Reactions Analysis
5,7-dichloro-4H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5,7-dichloro-4H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies involving biological systems, such as enzyme inhibition or protein binding assays.
Medicine: this compound can be explored for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.
Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5,7-dichloro-4H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
- Structure : Features a phenyl group at position 6 and a methylamine group at position 1.
- Activity: A heterocyclic amine (HCA) with potent carcinogenicity, linked to DNA adduct formation and microsatellite instability in colon tumors . Unlike 5,7-dichloro derivatives, PhIP’s mutagenicity arises from metabolic activation to DNA-reactive intermediates .
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- Structure : Bromine at position 6 and phenyl at position 2.
- Activity : Demonstrates antimicrobial properties, with alkylation at N3 and N4 positions influencing efficacy . The bromine substituent enhances electrophilicity, facilitating nucleophilic reactions in target pathogens.
1-Methylimidazo[4,5-b]pyridine Derivatives
- Structure : Methyl group at position 1.
- Activity : Explored as kinase inhibitors and antimicrobial agents. Methylation at N1 improves metabolic stability but reduces polarity, impacting bioavailability .
- Contrast : The dichloro-substituted analogue’s higher molecular weight and electronegativity may enhance binding to hydrophobic enzyme pockets compared to methylated derivatives .
Structural Isomerism: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
- Imidazo[4,5-c]pyridine : Differs in nitrogen arrangement, shifting the heterocyclic core.
- Activity : Both scaffolds show similar kinase inhibition, but imidazo[4,5-c]pyridines face greater synthetic challenges, limiting clinical development .
- Key Insight : Chlorine at positions 5 and 7 in the target compound may optimize steric and electronic properties for drug design compared to less-explored isomers .
Anticancer Potential
- 5,7-Dichloro Derivative: Limited direct data, but halogenation at positions 5 and 7 is associated with enhanced DNA intercalation in related compounds .
- PhIP: Induces colon tumors in rats via microsatellite instability, a mechanism absent in 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-induced tumors .
- Imidazo[4,5-b]pyridine Mannich Bases : Derivatives with morpholine or piperidine substituents exhibit anticancer activity via apoptosis induction, suggesting dichloro analogues could be optimized similarly .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Substituents | Key Activity |
|---|---|---|---|
| 5,7-Dichloro-4H-imidazo[4,5-b]pyridine | 188.01 | Cl (5,7) | Understudied |
| PhIP | 224.25 | CH₃, C₆H₅ (1,6) | Carcinogenic |
| 6-Bromo-2-phenyl Derivative | 314.13 | Br (6), C₆H₅ (2) | Antimicrobial |
| 1-Methylimidazo[4,5-b]pyridine | 133.15 | CH₃ (1) | Kinase inhibition |
Q & A
Q. How to validate computational predictions of anticancer activity?
- Methodological Answer :
- Transcriptomics : Compare gene expression profiles (e.g., apoptosis markers) in treated vs. untreated cells ().
- Pharmacophore Mapping : Align predicted binding poses with crystallographic data ().
- In Vivo Xenografts : Test top candidates in murine models with bioluminescent tumor tracking ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
